4-Fluoro-2-isopropylpyrimidine
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-2-isopropylpyrimidine can be achieved through several methods. One common approach involves the reaction of α-CF3 aryl ketones with amidine hydrochlorides under mild conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often rely on these well-established synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents to form new carbon–carbon bonds.
Scientific Research Applications
4-Fluoro-2-isopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: Fluorinated pyrimidines, including this compound, are studied for their potential use in cancer treatment due to their ability to inhibit enzymes like thymidylate synthase.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials and electronic devices.
Biological Studies: It is used in the synthesis of fluorescent probes for detecting and studying biomolecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . This inhibition disrupts the replication of cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
4-Fluoro-2-isopropylpyrimidine can be compared with other fluorinated pyrimidines, such as 5-Fluorouracil and 4-Chloro-5-fluoro-2-isopropylpyrimidine . While 5-Fluorouracil is widely used in cancer treatment, this compound offers unique properties due to its isopropyl group, which may enhance its biological activity and specificity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable subject of study in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C7H9FN2 |
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Molecular Weight |
140.16 g/mol |
IUPAC Name |
4-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H9FN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 |
InChI Key |
WMNXDQSYZXKECX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)F |
Origin of Product |
United States |
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